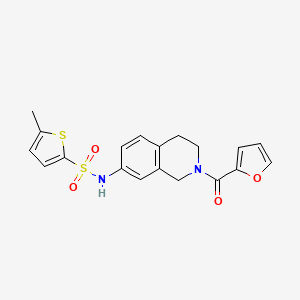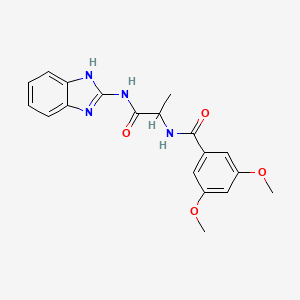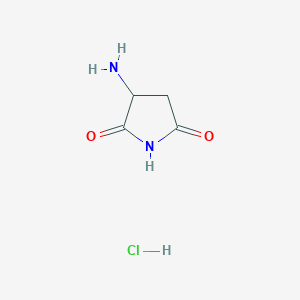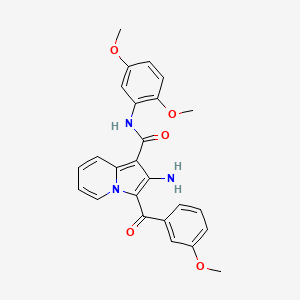
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known to be a part of various pharmacologically active compounds .
Synthesis Analysis
An efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The structure of 1,2,4-oxadiazoles includes two carbon atoms that allow two substituents in the oxadiazole ring. The positions of these substituents cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-oxadiazole derivative would depend on its exact structure. For example, N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, a related compound, is a solid at room temperature .
Scientific Research Applications
Anticancer Activity
A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of anticancer activities of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds showed moderate to excellent anticancer activities against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives exhibiting higher activities than the reference drug, etoposide (Ravinaik et al., 2021).
Metabolism and Disposition Studies
Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance (NMR) spectroscopy in a drug discovery program to support the candidate selection for further development. This study provided data on the metabolic fate and excretion balance of potent HIV integrase inhibitors, showcasing the utility of 19F-NMR in evaluating the metabolism of new drug candidates, which could be relevant to the metabolism studies of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide and its analogs (Monteagudo et al., 2007).
Antiepileptic Activity
Rajak et al. (2013) synthesized novel series of N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl)-N(1)-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene)semicarbazide and related compounds, aiming to meet structural prerequisites for anticonvulsant activity. The study found significant anticonvulsant activities in several compounds, suggesting potential applications in the development of new antiepileptic drugs (Rajak et al., 2013).
Synthetic and Pharmacological Activities Overview
Aggarwal et al. (2020) reviewed the synthesis and pharmacological activities of 1,2,4-oxadiazoles, highlighting their significance in medicinal chemistry. This review underscores the versatility of 1,2,4-oxadiazoles, including N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide, in developing a wide range of medicinal applications (Aggarwal et al., 2020).
Safety and Hazards
The safety and hazards associated with a specific 1,2,4-oxadiazole derivative would depend on its exact structure. For example, N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, a related compound, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and the development of high-energy molecules .
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets. The nitrogen atom in the oxadiazole ring has been found to be a stronger hydrogen bond acceptor than oxygen , which might play a role in its interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Result of Action
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Certain compounds also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-10-7(13-11-5)4-9-8(12)6-2-3-6/h6H,2-4H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTKEOBOJHSFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2420937.png)

![1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine](/img/structure/B2420939.png)



![4-fluoro-2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2420943.png)

![1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420947.png)




![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)